molecular formula C7H5ClN2O B1354152 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 582300-58-1

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1354152
Key on ui cas rn: 582300-58-1
M. Wt: 168.58 g/mol
InChI Key: SAPSRQJMZHFDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09446041B2

Procedure details

Using a 100 ml round bottom with reflux condenser, PCI5 (6.7 g, 32 mmol), POCl3 (3.0 mL, 32 mmol) and 30 ml CHCl3 (dry) were stirred for 5 min (see: Heterocycles, vol. 60, No. 6, 2003, 1461-1468). Added 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (4 g, 26.6 mmol) and stirred for 2 h at 80° C. Quenched reaction while hot and poured into 1 L beaker with 100 “g” ice, 24 mL NH4OH, pH by paper was 8-9. Stirred 5 min and filtered. Washed solid with water. Suspended solid in ethanol and filtered and washed with ethanol. Gave: 4-chloro-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.7 g, 9.58 mmol, 40% yield)1H NMR (400 MHz, DMSO-d6) δ ppm 12.85 (br. s., 1H) 6.53 (s, 1H) 2.28 (s, 3H) MS(ES) [M+H]+ 168.9.
[Compound]
Name
PCI5
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].O[C:7]1[CH:12]=[C:11]([CH3:13])[NH:10][C:9](=[O:14])[C:8]=1[C:15]#[N:16].[NH4+].[OH-]>C(Cl)(Cl)Cl>[Cl:3][C:7]1[CH:12]=[C:11]([CH3:13])[NH:10][C:9](=[O:14])[C:8]=1[C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
PCI5
Quantity
6.7 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C(NC(=C1)C)=O)C#N
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
Stirred 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
Quenched
CUSTOM
Type
CUSTOM
Details
reaction while hot and
ADDITION
Type
ADDITION
Details
poured into 1 L beaker with 100 “
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Washed solid with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Gave

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(NC(=C1)C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.58 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.